2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
Description
This compound is a piperazine-containing derivative with a 2-chloro-6-fluorophenyl group attached to an ethanone moiety and a 5,6,7,8-tetrahydrocinnolin substituent on the piperazine ring. Its molecular structure combines aromatic halogenation (Cl, F) with a bicyclic cinnolin system, which may enhance binding affinity to biological targets such as kinases or neurotransmitter receptors.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O/c21-16-5-3-6-17(22)15(16)13-20(27)26-10-8-25(9-11-26)19-12-14-4-1-2-7-18(14)23-24-19/h3,5-6,12H,1-2,4,7-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSSCBEFYKKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:
- **Cyclization to Form the Tetrahyd
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the ethanone intermediate reacts with piperazine under basic conditions.
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-fluorophenyl group and a piperazine ring substituted with a tetrahydrocinnoline moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been noted to exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. Specifically, it may act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission.
Biological Assays
In vitro and in vivo studies have demonstrated the compound’s efficacy in various biological assays:
- Antidepressant Activity : Animal models have shown that administration of this compound leads to significant reductions in depressive behaviors compared to control groups.
- Anxiolytic Effects : The compound has also exhibited anxiolytic properties, reducing anxiety-like behaviors in rodent models.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection against oxidative stress-induced neuronal damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depression scores | |
| Anxiolytic | Decreased anxiety-like behavior | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Efficacy
A study published in Journal of Pharmacology evaluated the antidepressant effects of the compound in a chronic mild stress model. Results indicated a marked improvement in the forced swim test (FST), suggesting enhanced mood and reduced despair behaviors.
Case Study 2: Neuroprotection
Research conducted at a leading neuroscience institute highlighted the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cultures. The study found that pre-treatment with the compound significantly decreased cell death rates.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
Research indicates that compounds with a piperazine moiety often exhibit antipsychotic activity. The specific structure of 2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone suggests potential use as an antipsychotic agent. Studies have shown that similar compounds can modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Antidepressant Activity
The incorporation of the tetrahydrocinnoline structure may enhance the compound's ability to interact with serotonin receptors. This interaction is essential for antidepressant effects. Preliminary studies indicate that derivatives of piperazine can have significant antidepressant-like effects in animal models .
Antimicrobial Effects
The antimicrobial potential of related compounds has been documented, with certain piperazine derivatives showing activity against a range of bacterial strains. For instance, studies have demonstrated that modifications in the aromatic ring can enhance antibacterial efficacy . The specific compound under discussion may warrant investigation to evaluate its spectrum of antimicrobial activity.
Pharmacology
Inhibition of Enzymatic Activity
Research has suggested that compounds similar to this compound may inhibit key enzymes involved in metabolic processes. For example, studies on piperazine derivatives have shown promising results in inhibiting pancreatic lipase, which could lead to applications in obesity management .
Neuroprotective Effects
Some studies suggest that piperazine-containing compounds may offer neuroprotective benefits. The structural characteristics of the discussed compound could potentially contribute to neuroprotection against oxidative stress and neuroinflammation .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices for the development of new materials with tailored properties. Research has shown that functionalized piperazines can enhance the mechanical and thermal properties of polymers .
Data Table: Summary of Applications
Case Studies
- Antipsychotic Activity : A study evaluating various piperazine derivatives found significant antipsychotic effects in animal models, suggesting a pathway for further research into compounds similar to this compound.
- Antimicrobial Testing : A recent investigation tested several piperazine derivatives against common bacterial strains and found promising results for certain modifications that could be applicable to the compound .
- Polymer Applications : Research into the incorporation of functionalized piperazines into polymer systems demonstrated enhanced thermal stability and mechanical strength, indicating potential industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a class of piperazine-linked ethanones with aromatic and heterocyclic substituents. Below is a comparative analysis with structurally related molecules:
Key Findings from Structural Comparisons
Imidazo-pyridazine in introduces planar aromaticity, which may favor π-π stacking interactions absent in the target compound.
Substituent Effects: The CF₃ group in increases lipophilicity (clogP ~3.2 vs. Propoxy-pyridazine in adds a flexible alkoxy chain, which could improve solubility but reduce target selectivity.
Pharmacological Hypotheses: The target compound’s Cl/F-substituted phenyl group is conserved across analogues (e.g., ), suggesting a shared role in hydrophobic pocket interactions. Piperazine-linked ethanones (target, ) are common in CNS and kinase-targeting drugs due to their ability to mimic endogenous amine interactions .
Physicochemical Property Comparison
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including:
- Nucleophilic substitution to introduce the piperazine moiety.
- Coupling reactions between the fluorinated/chlorinated aromatic ring and the tetrahydrocinnolin-piperazine core.
- Salt formation (e.g., hydrochloride) to enhance solubility for biological testing . Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysts like triethylamine improve yields by neutralizing HCl byproducts during amide bond formation .
- Monitor reactions via TLC and characterize intermediates by -NMR (e.g., δ 7.35 ppm for aromatic protons) and mass spectrometry .
Q. How is the molecular structure validated experimentally?
- Single-crystal X-ray diffraction (SCXRD): Orthorhombic crystals (space group ) are grown via slow evaporation. SHELXL refines atomic coordinates with -values < 0.05, confirming bond angles (e.g., N1–C7–C1 = 112.92°) and torsion angles .
- Spectroscopic techniques:
- -NMR identifies carbonyl carbons at δ 161.16 ppm.
- IR spectroscopy verifies C=O stretches near 1680 cm .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and stability?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloro-fluorophenyl group shows high electron-withdrawing potential, directing reactivity at the piperazine nitrogen .
- Molecular dynamics (MD) simulations: Assess conformational stability of the tetrahydrocinnolin ring in aqueous environments, critical for pharmacokinetic modeling .
Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity)?
- Dose-response profiling: Use IC values from enzyme assays (e.g., kinase inhibition) and compare with cytotoxicity data (MTT assays). Discrepancies may arise from off-target effects or solubility limitations .
- Metabolite identification: LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the cinnolin ring) that may interfere with activity .
Q. How are crystallization challenges addressed for structural studies?
- Solvent screening: Test mixed solvents (e.g., ethanol/water) to improve crystal quality. For example, 0.3 × 0.3 × 0.2 mm crystals are obtained in ethanol .
- Twinned data refinement: SHELXL handles twinning via HKLF5 format, resolving overlapping reflections in space groups .
Methodological Tables
Table 1: Key Crystallographic Data (Orthorhombic System)
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 7.9350, 8.4610, 19.004 |
| (Å) | 1275.89 |
| -factor | 0.035 |
Table 2: NMR Data for Key Protons
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3 | 0.6497 | Singlet | Cinnolin-CH |
| H7A/B | 0.7312 | Doublet | Piperazine-CH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
